molecular formula C10H9ClO4 B8415328 4-Ethoxycarbonylphenyl chloroformate

4-Ethoxycarbonylphenyl chloroformate

Cat. No.: B8415328
M. Wt: 228.63 g/mol
InChI Key: GUQVYDAFWJAQEF-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylphenyl chloroformate (CAS: Not explicitly provided; structurally analogous to 4-Ethoxyphenyl chloroformate, CAS 37782-55-1 ) is an aryl chloroformate ester characterized by an ethoxycarbonyl (-OCO₂Et) substituent at the para position of the phenyl ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . The compound serves as a reactive intermediate in organic synthesis, particularly in acylations and carbamate/carbonate formations. Its ethoxycarbonyl group confers both steric and electronic effects, influencing its reactivity compared to other chloroformates.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

ethyl 4-carbonochloridoyloxybenzoate

InChI

InChI=1S/C10H9ClO4/c1-2-14-9(12)7-3-5-8(6-4-7)15-10(11)13/h3-6H,2H2,1H3

InChI Key

GUQVYDAFWJAQEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Structure : Phenyl ring with -OCOCl (chloroformate) and -OCO₂Et (ethoxycarbonyl) groups at the para position.
  • Reactivity : Moderate electrophilicity due to electron-withdrawing ethoxycarbonyl group, enabling selective reactions with nucleophiles (e.g., amines, alcohols).
  • Applications :
    • Synthesis of polymers and pharmaceuticals requiring stable acylating agents.
    • Derivatization in analytical chemistry (e.g., modifying compounds for chromatographic analysis) .

Comparison with Similar Chloroformate Compounds

Structural and Reactivity Comparisons

Compound Structure Molecular Weight (g/mol) Key Substituent Reactivity Profile
4-Ethoxycarbonylphenyl Para-OCOCl + para-OCO₂Et 200.62 Ethoxycarbonyl (EWG) Moderate; stabilized by EWG
Ethyl Chloroformate -OCOCl attached to ethyl 108.52 Alkyl (EDG) High; rapid hydrolysis and acylation
p-Nitrophenyl Chloroformate Para-OCOCl + para-NO₂ 201.57 Nitro (strong EWG) Very high; accelerated solvolysis
Benzyl Chloroformate -OCOCl attached to benzyl 170.59 Aromatic (EDG) Moderate; steric hindrance reduces reactivity
Methyl Chloroformate -OCOCl attached to methyl 94.50 Alkyl (EDG) Extremely high; volatile and reactive

Key Notes:

  • Electron-Donating Groups (EDG) : Alkyl substituents (e.g., ethyl, methyl) increase electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles .
  • Electron-Withdrawing Groups (EWG): Aryl substituents like nitro (-NO₂) or ethoxycarbonyl (-OCO₂Et) reduce electron density, stabilizing the chloroformate but slowing hydrolysis .

Research Findings and Mechanistic Insights

  • Solvolysis Reactivity :

    • In aqueous alcohols, para-substituted phenyl chloroformates exhibit transition-state variations influenced by substituents. The ethoxycarbonyl group in 4-Ethoxycarbonylphenyl likely results in a lower solvolysis rate compared to p-nitrophenyl derivatives, as nitro groups are stronger EWGs .
    • Quantum mechanical modeling suggests that electron-withdrawing substituents stabilize the transition state via resonance, delaying bond cleavage .
  • Derivatization Efficiency: Ethyl and methyl chloroformates outperform aryl derivatives in rapid derivatization (e.g., amino acids in metabolomics) due to faster reaction times (<1 minute) . Aryl chloroformates like 4-Ethoxycarbonylphenyl may be preferred for acidic or aqueous conditions where alkyl derivatives hydrolyze too quickly .

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